molecular formula C10H8N2O3 B11898384 4-Amino-8-hydroxyquinoline-2-carboxylic acid

4-Amino-8-hydroxyquinoline-2-carboxylic acid

Cat. No.: B11898384
M. Wt: 204.18 g/mol
InChI Key: KHQVCHULUKBTNI-UHFFFAOYSA-N
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Description

4-Amino-8-hydroxyquinoline-2-carboxylic acid is a quinoline derivative known for its diverse biological and chemical properties.

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-hydroxyquinoline-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in medicinal chemistry and other applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

4-amino-8-hydroxyquinoline-2-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-6-4-7(10(14)15)12-9-5(6)2-1-3-8(9)13/h1-4,13H,(H2,11,12)(H,14,15)

InChI Key

KHQVCHULUKBTNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2N)C(=O)O

Origin of Product

United States

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